Cas no 933674-43-2 (trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol)
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol Chemical and Physical Properties
Names and Identifiers
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- trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol
- (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentanol
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- Inchi: 1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1
- InChI Key: AWXPGMQDSFFUOI-CMPLNLGQSA-N
- SMILES: FC1=C(C)C=CC(=C1)[C@@H]1CCC[C@H]1O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 195
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022153-1g |
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol |
933674-43-2 | 96% | 1g |
£376.00 | 2022-03-01 | |
| Fluorochem | 022153-5g |
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol |
933674-43-2 | 96% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 022153-25g |
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol |
933674-43-2 | 96% | 25g |
£2459.00 | 2022-03-01 |
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol: A Comprehensive Overview
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol, identified by the CAS Registry Number 933674-43-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and as a building block for more complex organic compounds. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and utility.
The molecular structure of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol comprises a cyclopentane ring substituted with a hydroxyl group at the 2-position and a fluorinated aromatic ring at the 1-position. The trans configuration indicates that the hydroxyl group and the aromatic substituent are positioned on opposite sides of the cyclopentane ring. This spatial arrangement plays a crucial role in determining the compound's physical properties, reactivity, and biological activity.
Recent studies have focused on the synthesis of this compound, employing various strategies such as palladium-catalyzed cross-coupling reactions and enantioselective reductions. These methods have not only improved the efficiency of production but also enabled access to enantiomerically pure forms, which are invaluable for pharmacological studies. For instance, researchers have utilized asymmetric catalysis to synthesize the trans isomer with high enantioselectivity, paving the way for its use in chiral drug development.
The physical properties of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These analyses have provided insights into its molecular geometry, intermolecular interactions, and stability under various conditions. The presence of the fluorine atom in the aromatic ring introduces electronic effects that influence the compound's reactivity, making it a promising candidate for further functionalization.
In terms of biological activity, preliminary assays have indicated that trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. This finding aligns with broader research trends focusing on cyclopentanol derivatives as potential therapeutic agents. Moreover, computational docking studies suggest that the compound may interact with key protein targets, highlighting its potential as a lead compound in drug design.
The application of advanced computational tools has significantly contributed to our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided detailed insights into its electronic structure, while molecular dynamics simulations have revealed its conformational flexibility under physiological conditions. These computational approaches complement experimental findings and aid in predicting the compound's behavior in complex biological systems.
In conclusion, trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol represents a versatile molecule with promising applications in organic synthesis and pharmacology. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative chemical entities with potential clinical relevance.
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